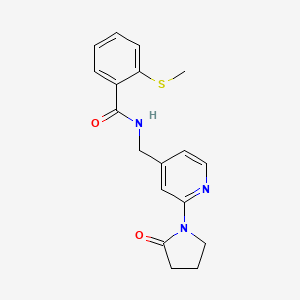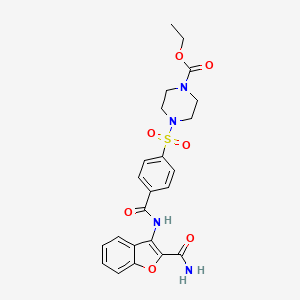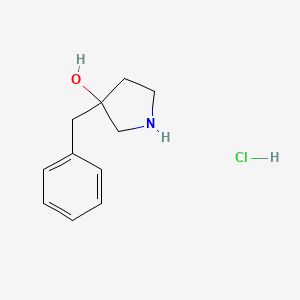
3-Benzylpyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylpyrrolidin-3-ol hydrochloride is a compound of interest in various fields of chemistry and pharmacology. It serves as an important precursor in drug synthesis and has been the subject of several studies aiming to optimize its synthesis and understand its properties and potential applications.
Synthesis Analysis
The synthesis of 3-Benzylpyrrolidin-3-ol hydrochloride has been approached through different methodologies. One efficient route to its precursor, 1-benzyl 3-aminopyrrolidine, involves aqueous conditions and a Curtius rearrangement, yielding the product in 55% yield on a multi-gram scale . Another study reports the synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-maleic acid, with an overall yield of 59%, confirmed by NMR, MS, and polarimetry . Additionally, (S)-3-Hydroxypyrrolidine hydrochloride, a closely related compound, was synthesized from (S)-4-amino-2-hydroxybutyric acid with an improved yield of 65% under optimal conditions using NaBH4-CH3COOH as the reducing agent . Furthermore, 1-Benzyl-3-hydroxypyrrolidine-2,5-dione was synthesized via a melting reaction with a yield of 68%, showcasing an alternative approach to related structures .
Molecular Structure Analysis
The molecular structure of 3-Benzylpyrrolidin-3-ol hydrochloride and its derivatives has been studied using computational modeling techniques. For instance, the structure-directing effect of benzylpyrrolidine in the synthesis of aluminophosphate AlPO-5 was investigated, revealing that the packing density of molecules inside the channel system is a critical factor for the synthesis of microporous materials .
Chemical Reactions Analysis
3-Benzylpyrrolidin-3-ol hydrochloride and its derivatives participate in various chemical reactions. N-substituted-3-arylpyrrolidines, synthesized through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates, have shown to be potent ligands for the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents . The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied to the asymmetric syntheses of 4-aminopyrrolidine carboxylic acids, demonstrating the versatility of these compounds in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Benzylpyrrolidin-3-ol hydrochloride derivatives are influenced by their molecular structure. The presence of fluorine atoms in the ortho and para positions of the phenyl ring of benzylpyrrolidine derivatives affects their ability to act as templates in the synthesis of microporous materials due to poor packing and repulsion within the AlPO-5 pores . The synthesis of optically active (3S)-1-benzylpyrrolidin-3-ol from the naturally occurring alkaloid (−)-vasicine highlights the importance of chirality and optical purity in the pharmacological activity of these compounds .
科学的研究の応用
Synthesis and Preparation
- A study by Aga et al. (2013) detailed a methodology for preparing optically active (3S)-1-benzylpyrrolidin-3-ol, an important drug precursor, starting from the naturally occurring alkaloid (−)-vasicine (Aga et al., 2013).
- Li et al. (2001) reported the hydroxylation of N-benzylpyrrolidine with Sphingomonas sp. HXN-200, leading to N-benzyl-3-hydroxypyrrolidine, showcasing the compound's potential in biocatalysis (Li et al., 2001).
Pharmaceutical Applications
- Wu Song (2010) synthesized (S)-N-Benzyl-3-hydroxypyrrolidine, an intermediate of barnidipine hydrochloride, a medication used for treating high blood pressure (Wu Song, 2010).
- Reddy et al. (2011) developed an optimized process for the synthesis of 1-benzylazetidin-3-ol, which is used in the commercial synthesis of azetidin-3-ol hydrochloride, demonstrating the compound's relevance in pharmaceutical manufacturing (Reddy et al., 2011).
Chemical and Enzymatic Transformations
- Pinheiro et al. (2011) described microbial decyanation of 1-benzylpyrrolidine-2,5-dicarbonitrile, highlighting the compound's role in microbiological catalysis and green chemistry (Pinheiro et al., 2011).
- Tofani et al. (2015) demonstrated the enzymatic kinetic resolution of N-benzyl-3-hydroxypyrrolidine, showing its utility in obtaining highly enantiomerically enriched compounds (Tofani et al., 2015).
Catalytic Applications
- Sezen and Sames (2005) studied the direct and selective arylation of sp3 C-H bonds in N-benzylpyrrolidine, underscoring the compound's potential in catalytic transformations (Sezen & Sames, 2005).
Safety and Hazards
特性
IUPAC Name |
3-benzylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZCWVRMBHSKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpyrrolidin-3-ol hydrochloride | |
CAS RN |
897044-22-3 |
Source


|
| Record name | 3-benzylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)
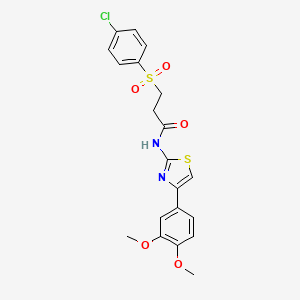
![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

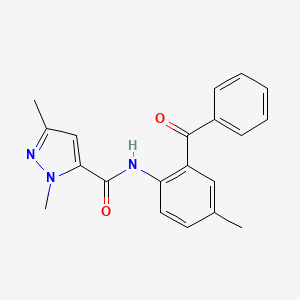
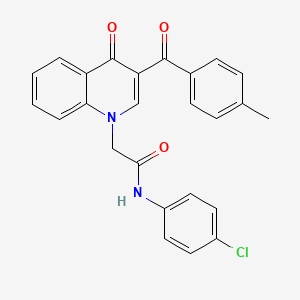

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)

